molecular formula C9H10ClNO2 B14253055 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride CAS No. 213767-39-6

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride

Cat. No.: B14253055
CAS No.: 213767-39-6
M. Wt: 199.63 g/mol
InChI Key: MSOKTJPGEBJUJW-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride is an organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride typically involves the acylation of 3,5-dimethylpyrrole. One common method includes the reaction of 3,5-dimethylpyrrole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the acetylated product. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines or alcohols in the presence of a base such as pyridine.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Mechanism of Action

The mechanism of action of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This reactivity is the basis for its biological activities and applications in drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride is unique due to its carbonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in the synthesis of complex organic molecules and in drug development .

Properties

IUPAC Name

4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-4-7(6(3)12)5(2)11-8(4)9(10)13/h11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOKTJPGEBJUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664837
Record name 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213767-39-6
Record name 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213767-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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